Hepta-O-acetyl alpha-lactosyl fluoride
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Overview
Description
Hepta-O-acetyl alpha-lactosyl fluoride is a peracetylated derivative of lactosyl fluoride. It is a synthetic compound with the molecular formula C26H35FO17 and a molecular weight of 638.54 g/mol . This compound is primarily used in carbohydrate chemistry and glycosylation reactions due to its stability and reactivity.
Preparation Methods
Hepta-O-acetyl alpha-lactosyl fluoride can be synthesized through the acetylation of lactosyl fluoride. The synthetic route typically involves the reaction of lactosyl fluoride with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Hepta-O-acetyl alpha-lactosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield lactosyl fluoride.
Glycosylation: It is commonly used as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules.
Common reagents used in these reactions include acetic anhydride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hepta-O-acetyl alpha-lactosyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of hepta-O-acetyl alpha-lactosyl fluoride involves its role as a glycosyl donor. In glycosylation reactions, the compound reacts with glycosyl acceptors to form glycosidic bonds. The acetyl groups protect the hydroxyl groups of the lactosyl moiety, preventing unwanted side reactions. The fluoride group acts as a leaving group, facilitating the formation of the glycosidic bond .
Comparison with Similar Compounds
Hepta-O-acetyl alpha-lactosyl fluoride can be compared with other peracetylated glycosyl fluorides, such as:
Hepta-O-acetyl alpha-lactosyl bromide: Similar in structure but contains a bromide group instead of a fluoride group.
Hepta-O-acetyl alpha-lactosyl chloride: Contains a chloride group and is used in similar applications as the fluoride and bromide derivatives.
The uniqueness of this compound lies in its stability and reactivity, making it a preferred choice for certain glycosylation reactions.
Properties
Molecular Formula |
C26H35FO17 |
---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
InChI Key |
WYUBHMGFZYCJJZ-NDMRNNIMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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